N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide
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Overview
Description
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects in various types of cancer cells
Biochemical Pathways
These could potentially include pathways related to cell growth and proliferation, oxidative stress, and viral replication .
Result of Action
Given the biological activities of benzofuran compounds, it is likely that the compound induces changes at the molecular and cellular levels that result in inhibited cell growth, reduced oxidative stress, and potentially, inhibited viral replication .
Preparation Methods
The synthesis of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods may utilize microwave-assisted synthesis to enhance yield and reduce reaction times .
Chemical Reactions Analysis
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound to its corresponding alcohols or amines.
Substitution: Halogenation or nitration reactions can introduce halogen or nitro groups into the benzofuran ring, enhancing its biological activity.
Scientific Research Applications
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Medicine: Its anti-tumor activity is being explored for potential use in cancer therapy.
Comparison with Similar Compounds
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide can be compared with other benzofuran derivatives such as:
Benzothiophene derivatives: These compounds also exhibit anti-tumor and antibacterial activities but may differ in their specific molecular targets and pathways.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: This compound has shown significant anticancer activity against various cancer cell lines.
The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-13-10-15(24-3)8-9-17(13)26(22,23)20-12-19(2,21)18-11-14-6-4-5-7-16(14)25-18/h4-11,20-21H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQXNVRUAGPTPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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